6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran
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Overview
Description
6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a benzopyran ring via a sulfanyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran typically involves the reaction of 3-fluorothiophenol with electrophiles or through coupling reactions between 3-fluoroiodobenzene and thiophenol . These reactions are often carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that similar processes to those used in laboratory synthesis are employed on a larger scale. This would involve the use of automated reactors and stringent quality control measures to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the sulfanyl group.
Substitution: The fluorophenyl group can participate in substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the fluorophenyl ring .
Scientific Research Applications
6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran involves its interaction with molecular targets in biological systems. The fluorophenyl group can enhance the compound’s binding affinity to specific proteins or enzymes, while the sulfanyl linkage provides a means for further functionalization. This allows the compound to modulate various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-chromene: Similar in structure but with a chromene ring instead of a benzopyran ring.
6-{[(3-Fluorophenyl)methyl]sulfanyl}-2-(oxetan-3-yl)-5-phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: Contains a pyrazolo[3,4-d]pyrimidin-4-one core with a similar fluorophenyl sulfanyl group.
Uniqueness
The uniqueness of 6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran lies in its specific combination of a fluorophenyl group and a benzopyran ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials .
Properties
CAS No. |
927412-89-3 |
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Molecular Formula |
C17H15FOS |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
6-(3-fluorophenyl)sulfanyl-2,2-dimethylchromene |
InChI |
InChI=1S/C17H15FOS/c1-17(2)9-8-12-10-15(6-7-16(12)19-17)20-14-5-3-4-13(18)11-14/h3-11H,1-2H3 |
InChI Key |
ITOWYMDKRVUGRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)SC3=CC=CC(=C3)F)C |
Origin of Product |
United States |
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